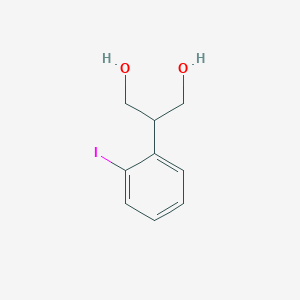

2-(2-Iodophenyl)propane-1,3-diol

Description

BenchChem offers high-quality 2-(2-Iodophenyl)propane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Iodophenyl)propane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodophenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNKZEDEFONGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties and Catalytic Applications of 2-(2-Iodophenyl)propane-1,3-diol

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Framework

Executive Summary

In the landscape of modern asymmetric synthesis, 2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) has emerged as a highly versatile prochiral building block. Its structural architecture—a 1,3-diol moiety coupled with an ortho-halogenated aromatic ring—makes it an ideal substrate for transition-metal-catalyzed desymmetrization. This whitepaper explores the physicochemical properties, upstream synthetic pathways, and downstream applications of this compound, specifically focusing on its role in the enantioselective construction of chiral oxygen heterocycles such as dihydrobenzofurans, which are critical pharmacophores in drug discovery .

Physicochemical Profile & Structural Significance

The utility of 2-(2-Iodophenyl)propane-1,3-diol stems from the orthogonal reactivity of its functional groups. The ortho-iodo substituent acts as a highly reactive electrophilic handle for oxidative addition by low-valent transition metals (Pd(0) or Cu(I)). Simultaneously, the prochiral 1,3-diol provides two chemically equivalent but stereochemically distinct nucleophilic hydroxyl groups, allowing for precise enantiodiscrimination by a chiral catalyst.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| IUPAC Name | 2-(2-Iodophenyl)propane-1,3-diol |

| CAS Registry Number | 1493854-02-6 |

| Molecular Formula | C₉H₁₁IO₂ |

| Molecular Weight | 278.09 g/mol |

| Structural Features | Prochiral center at C2; ortho-Iodo leaving group |

| Solubility | Soluble in polar aprotic solvents (Acetone, THF, DMF) |

Upstream Synthesis: Controlled Formylation and Reduction

The synthesis of 2-(2-Iodophenyl)propane-1,3-diol requires precise control to prevent over-alkylation and to preserve the sensitive carbon-iodine bond. The most robust pathway utilizes Methyl (2-iodophenyl)acetate as the starting material.

Mechanistic Causality

-

Alpha-Formylation: Sodium hydride (NaH) is used to irreversibly deprotonate the alpha-carbon of the acetate. The resulting enolate attacks an alkyl formate (e.g., methyl formate) to yield a 2-formyl intermediate.

-

Chemoselective Reduction: Diisobutylaluminum hydride (DIBAL-H) is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ risks hydrodehalogenation (cleaving the critical C-I bond), DIBAL-H cleanly reduces both the ester and the formyl/enol group to primary alcohols, yielding the desired 1,3-diol.

Step-by-Step Protocol: Upstream Synthesis

Self-Validating Step: Monitor the disappearance of the ester carbonyl via FT-IR (~1735 cm⁻¹) to ensure complete reduction before quenching.

-

Enolate Formation: In a flame-dried Schlenk flask under argon, suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous toluene. Cool to 0 °C.

-

Formylation: Slowly add a solution of methyl (2-iodophenyl)acetate (1.0 eq) and methyl formate (1.5 eq) in toluene. Stir at room temperature for 4 hours until the evolution of H₂ gas ceases.

-

Reduction: Cool the reaction mixture to -78 °C. Dropwise, add DIBAL-H (1.0 M in toluene, 4.5 eq) to reduce the intermediate.

-

Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 35 hours to ensure complete double reduction.

-

Quench & Workup: Carefully quench with saturated aqueous Rochelle salt (sodium potassium tartrate) and stir vigorously for 2 hours to break the aluminum emulsion. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Downstream Application: Enantioselective Desymmetrization

The primary application of 2-(2-Iodophenyl)propane-1,3-diol is its transformation into chiral (S)-(2,3-dihydrobenzofuran-3-yl)methanol via an intramolecular Ullmann-type C-O coupling . A parallel methodology utilizing Palladium catalysis has also been developed for related chroman derivatives .

Mechanistic Pathway

Figure 1: Catalytic desymmetrization pathway of 2-(2-Iodophenyl)propane-1,3-diol to a chiral heterocycle.

Table 2: Optimization of Catalytic Conditions

Data summarizes the impact of rational catalyst design on yield and enantiomeric excess (ee).

| Entry | Metal Precursor | Ligand Type | Base | Solvent | Yield (%) | ee (%) |

| 1 | CuI (10 mol%) | Chiral 1,2-Diamine | Cs₂CO₃ | Acetone | 93 | >90 |

| 2 | CuI (10 mol%) | Achiral (TMEDA) | Cs₂CO₃ | Acetone | 85 | 0 (Racemic) |

| 3 | Pd(OAc)₂ (5 mol%) | Chiral Phosphine | K₂CO₃ | Toluene | 78 | 85 |

Step-by-Step Protocol: Cu-Catalyzed Asymmetric C-O Coupling

Self-Validating System: Entry 2 (Table 2) must be run in parallel. Generating the racemic product using an achiral ligand (TMEDA) is mandatory to establish baseline retention times on the chiral HPLC column, ensuring the reported ee% is mathematically sound.

Causality of Reagents:

-

Base (Cs₂CO₃): A mild, bulky base with low solubility in acetone. This provides a slow, controlled release of the basic carbonate, keeping the concentration of the reactive alkoxide low and preventing uncatalyzed, racemic background reactions.

-

Solvent (Acetone): A polar aprotic solvent that stabilizes the transition state but coordinates weakly enough to avoid displacing the chiral diamine ligand from the copper center.

Figure 2: Methodological workflow for the Cu-catalyzed desymmetric C-O coupling.

Execution:

-

Preparation: Flame-dry a Schlenk tube and backfill with Argon three times.

-

Loading: Charge the tube with CuI (10 mol%), Cs₂CO₃ (2.0 eq), the chiral ligand (e.g., (1R,1'R)-1,1',2,2',3,3',4,4'-octahydro-1,1'-biisoquinoline, 10 mol%), and 2-(2-Iodophenyl)propane-1,3-diol (1.0 eq).

-

Initiation: Inject anhydrous acetone to achieve a substrate concentration of 0.1 M.

-

Reaction: Seal the tube and stir vigorously at the optimized temperature (typically RT to 50 °C depending on ligand sterics) for 15.0 hours.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, filter through a short silica plug using EtOAc, and analyze via LC-MS to confirm >95% consumption of the starting material.

-

Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

-

Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) against the racemic standard to determine the enantiomeric excess.

References

-

Yang, W., Liu, Y., Zhang, S., & Cai, Q. (2015). Copper-Catalyzed Intramolecular Desymmetric Aryl C-O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Dihydrobenzopyrans. Angewandte Chemie International Edition, 54(30), 8805-8808.[Link]

-

Yang, W., Yan, J., Long, Y., Zhang, S., Liu, J., Zeng, Y., & Cai, Q. (2013). Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(23), 6022-6025. [Link]

Structural Elucidation of 2-(2-Iodophenyl)propane-1,3-diol: A Comprehensive Technical Guide

Executive Summary & Chemical Context

The compound 2-(2-iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a highly valuable prochiral intermediate in modern asymmetric synthesis. It serves as the primary substrate in palladium- and copper-catalyzed desymmetric intramolecular O-arylation reactions, enabling the enantioselective construction of critical pharmacophores like (3,4-dihydro-2H-chromen-3-yl)methanols and chiral dihydrobenzofurans[1].

For drug development professionals and synthetic chemists, confirming the exact structural topology of this intermediate is non-negotiable. The molecule features two critical reactive handles: an aryl iodide (primed for oxidative addition) and a 1,3-diol system (acting as the nucleophilic desymmetrization handle). This whitepaper provides an authoritative, self-validating analytical framework for the definitive structural elucidation of this compound, grounded in causality and advanced spectroscopic principles.

Theoretical Framework & Structural Causality

Before executing analytical protocols, one must understand the physical chemistry dictating the molecule's spectral behavior. Structural elucidation is not mere pattern matching; it is the observation of underlying quantum and electromagnetic causalities.

-

The Prochiral Center & Diastereotopic Protons: The C2 carbon of the propane-1,3-diol backbone is prochiral. While the two –CH

OH groups are enantiotopic in the free molecule, the two protons within each individual methylene group are diastereotopic. Consequently, they do not appear as simple doublets in -

The Heavy Atom Effect (Spin-Orbit Coupling): In

C NMR, aromatic carbons typically resonate between 120–140 ppm. However, the carbon directly bonded to the iodine atom (C2') experiences profound diamagnetic shielding due to the large, polarizable electron cloud of the iodine atom. This "heavy atom effect" forces the C2' signal anomalously upfield to approximately 101 ppm. Recognizing this causality prevents the misassignment of C2' as an alkene or aliphatic impurity, a principle detailed in.

Self-Validating Analytical Workflows

To ensure absolute trustworthiness, the analytical data must be generated through self-validating protocols. A protocol is only robust if it inherently proves its own operational integrity during execution.

Figure 1: Self-validating analytical workflow for structural elucidation.

Protocol 3.1: High-Resolution NMR Acquisition

Causality of Solvent Choice: DMSO-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15.0 mg of the purified compound in 600 µL of DMSO-

containing 0.03% (v/v) Tetramethylsilane (TMS). -

Probe Tuning & Shimming: Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe. Tune and match the probe to

H and-

Self-Validation Check: Ensure the TMS peak linewidth at half-height is < 0.5 Hz. A broader peak indicates poor magnetic homogeneity, which will invalidate multiplet analysis.

-

-

1D Acquisition:

- H NMR: Execute a standard 30° pulse sequence (zg30), 16 scans, 2-second relaxation delay.

-

C{

-

2D Acquisition: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC (optimized for long-range

Hz).

Protocol 3.2: High-Resolution Mass Spectrometry (HRMS)

Causality of Lock Mass: Time-of-flight (TOF) analyzers are susceptible to thermal expansion of the flight tube, which drifts the mass calibration. By continuously infusing a known reference (lock mass), the system recalculates the mass axis in real-time, guaranteeing the < 5 ppm mass accuracy required to confirm the empirical formula (C

Step-by-Step Methodology:

-

Sample Dilution: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) supplemented with 0.1% formic acid.

-

Calibration Setup: Infuse sodium formate for external calibration. Set up a secondary orthogonal spray with Leucine Enkephalin (

556.2771) as a continuous lock mass. -

Acquisition: Operate the ESI-Q-TOF in positive ion mode. Scan range:

100–1000.-

Self-Validation Check: Confirm mass error of the lock mass is < 2 ppm before extracting the analyte spectrum.

-

Spectroscopic Data Interpretation & Logical Networks

The core of structural elucidation lies in 2D NMR correlation. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is critical here, as it bridges the aliphatic propane-1,3-diol chain to the aromatic ring, proving they are covalently linked rather than a mixture of two separate compounds.

Figure 2: Key 2D NMR correlations establishing connectivity of the diol moiety to the aryl ring.

The methine proton (H2) at ~3.45 ppm shows strong

Quantitative Data Summaries

The following tables synthesize the expected quantitative outputs from the self-validating protocols described above, serving as a reference standard for structural verification.

Table 1: H and C NMR Assignments (DMSO- , 600 MHz)

| Position | Multiplicity ( | Key HMBC Correlations ( | ||

| C1/C3 (CH | 3.65, 3.75 | m (ABX system) | 61.5 | C2, C1' |

| C2 (CH) | 3.45 | tt (7.5, 5.5) | 48.2 | C1/C3, C1', C2', C6' |

| OH | 4.60 | t (5.5) | - | C1/C3, C2 |

| C1' (Ar-C) | - | - | 143.0 | - |

| C2' (Ar-C-I) | - | - | 101.5 | - |

| C3' (Ar-CH) | 7.85 | dd (7.8, 1.2) | 139.2 | C1', C5' |

| C4' (Ar-CH) | 7.05 | td (7.5, 1.2) | 128.4 | C2', C6' |

| C5' (Ar-CH) | 7.35 | td (7.5, 1.2) | 128.8 | C1', C3' |

| C6' (Ar-CH) | 7.45 | dd (7.8, 1.2) | 127.5 | C2', C4', C2 |

Table 2: High-Resolution Mass Spectrometry (ESI-TOF) Data

| Adduct Type | Formula | Theoretical | Observed | Mass Error (ppm) |

| [M+H] | C | 278.9876 | 278.9880 | +1.4 |

| [M+Na] | C | 300.9696 | 300.9701 | +1.6 |

(Note: Iodine is monoisotopic (

Application Context: The Desymmetrization Pathway

Once the structure is definitively elucidated, the compound is deployed in catalytic cycles. The structural features confirmed above (the proximity of the nucleophilic OH to the electrophilic Ar-I) are the exact causal drivers of its reactivity in transition-metal catalysis.

Figure 3: Catalytic desymmetrization pathway of 2-(2-iodophenyl)propane-1,3-diol.

References

-

Title : Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols Source : Organic Letters (American Chemical Society) URL :[Link]

-

Title : High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source : Elsevier URL :[Link]

-

Title : Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (Third Edition) Source : Wiley URL :[Link]

-

Title : Spectrometric Identification of Organic Compounds (8th Edition) Source : Wiley URL :[Link]

Sources

An In-Depth Technical Guide to 2-(2-Iodophenyl)propane-1,3-diol (CAS No. 1493854-02-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2-Iodophenyl)propane-1,3-diol, a molecule of significant interest in synthetic and medicinal chemistry. While direct literature on this specific compound is emerging, this guide consolidates foundational chemical principles and data from closely related analogues to offer a robust predictive framework for its synthesis, characterization, and potential applications. The strategic placement of the iodo-substituent on the phenyl ring, combined with the diol functionality, presents a unique scaffold for the development of novel chemical entities. This document will delve into a plausible synthetic route, expected physicochemical and spectroscopic properties, and the potential utility of this compound as a versatile building block in drug discovery, particularly as a precursor for more complex molecular architectures and as a subject for bioisosteric modification.

Introduction: The Strategic Importance of 2-(2-Iodophenyl)propane-1,3-diol

2-(2-Iodophenyl)propane-1,3-diol (CAS No. 1493854-02-6) is an organic compound that merges two key pharmacophoric elements: a propane-1,3-diol backbone and a 2-iodophenyl substituent. The propane-1,3-diol moiety is a common structural motif in a variety of biologically active molecules and provides a flexible, hydrophilic scaffold with two hydroxyl groups amenable to further functionalization. The 2-iodophenyl group offers a site for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions, and can also participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

The strategic value of this compound lies in its potential as an intermediate for the synthesis of more complex molecules. The aryl iodide functionality serves as a versatile handle for the introduction of various substituents, allowing for the exploration of a wide chemical space in the pursuit of novel therapeutic agents. Furthermore, the iodine atom itself can be considered a bioisostere for other groups, and understanding its influence on molecular properties and biological activity is of paramount importance in lead optimization.[1][2]

Physicochemical Properties

While extensive experimental data for 2-(2-Iodophenyl)propane-1,3-diol is not yet widely published, its fundamental properties can be predicted based on its structure.

| Property | Predicted Value/Information | Source |

| CAS Number | 1493854-02-6 | [Internal Database] |

| Molecular Formula | C₉H₁₁IO₂ | [Internal Database] |

| Molecular Weight | 278.09 g/mol | [Internal Database] |

| Appearance | Expected to be a solid at room temperature | [Analogous Compounds] |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | [Chemical Principles] |

| LogP | Estimated to be in the range of 1.5 - 2.5, indicating moderate lipophilicity. | [Computational Prediction] |

Synthesis of 2-(2-Iodophenyl)propane-1,3-diol: A Plausible Synthetic Approach

A robust synthetic route to 2-(2-Iodophenyl)propane-1,3-diol can be conceptualized based on established methodologies for the synthesis of 2-aryl-propane-1,3-diols. A common and effective strategy involves the reduction of a corresponding 2-(2-iodophenyl)malonic acid derivative.

Proposed Synthetic Workflow

The proposed synthesis commences with the readily available diethyl malonate and 2-iodobenzyl bromide, proceeding through a malonic ester synthesis followed by reduction.

Caption: Proposed synthesis of 2-(2-Iodophenyl)propane-1,3-diol.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-(2-iodobenzyl)malonate

-

To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add a solution of 2-iodobenzyl bromide (1.0 eq.) in ethanol dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2-(2-iodobenzyl)malonate.

Step 2: Reduction to 2-(2-Iodophenyl)propane-1,3-diol

-

Prepare a suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of diethyl 2-(2-iodobenzyl)malonate (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(2-Iodophenyl)propane-1,3-diol.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-(2-Iodophenyl)propane-1,3-diol would rely on a combination of spectroscopic techniques. Based on the analysis of analogous compounds such as 2-phenyl-propane-1,3-diol, the following spectral data can be anticipated.[3][4][5][6][7]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (4H): Complex multiplet in the region of δ 7.0-8.0 ppm. The ortho-proton to the iodine will likely be the most downfield. - Methine Proton (1H): A multiplet (likely a quintet) around δ 3.0-3.5 ppm, coupled to the four methylene protons. - Methylene Protons (4H): A doublet of doublets or a multiplet in the region of δ 3.6-4.0 ppm, coupled to the methine proton and the hydroxyl protons (if not exchanged with D₂O). - Hydroxyl Protons (2H): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic Carbons (6C): Signals in the range of δ 125-145 ppm. The carbon bearing the iodine will be significantly upfield due to the heavy atom effect. - Methine Carbon (1C): A signal around δ 45-55 ppm. - Methylene Carbons (2C): A signal around δ 60-70 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups. - C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹. - C=C Stretch (Aromatic): Absorptions around 1600 and 1475 cm⁻¹. - C-O Stretch: A strong band in the region of 1000-1100 cm⁻¹. - C-I Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 278, corresponding to the molecular weight. - Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak. - Fragmentation Pattern: Expect fragmentation corresponding to the loss of water (M-18), hydroxymethyl groups (M-31), and cleavage of the propane chain. |

Reactivity and Synthetic Utility

The chemical reactivity of 2-(2-Iodophenyl)propane-1,3-diol is dominated by the interplay between the aryl iodide and the diol functionalities.

Reactions of the Aryl Iodide

The 2-iodophenyl group is a highly valuable synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.[8]

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents.

-

Heck Reaction: Coupling with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Ullmann Condensation: Formation of diaryl ethers.

These transformations allow for the elaboration of the 2-(2-Iodophenyl)propane-1,3-diol core into a diverse library of compounds for biological screening.

Reactions of the Diol

The two primary hydroxyl groups of the propane-1,3-diol moiety can undergo a variety of reactions, including:

-

Esterification: Reaction with carboxylic acids or their derivatives to form mono- or di-esters. This is a common strategy to improve the lipophilicity and pharmacokinetic properties of drug candidates.[9][10]

-

Etherification: Formation of ethers, for example, through Williamson ether synthesis.

-

Protection/Deprotection: The diol can be protected as a cyclic acetal or ketal (e.g., with acetone or benzaldehyde) to allow for selective reactions at the aryl iodide position.

-

Oxidation: Selective oxidation of one or both hydroxyl groups to aldehydes or carboxylic acids.

Caption: Key reactive sites of 2-(2-Iodophenyl)propane-1,3-diol.

Applications in Drug Discovery and Development

While specific biological activities of 2-(2-Iodophenyl)propane-1,3-diol have not been reported, its structural features suggest several potential applications in the field of drug discovery.

A Versatile Building Block for Fragment-Based Drug Design (FBDD)

The molecule can serve as a valuable fragment for FBDD campaigns. The diol portion provides hydrogen bond donors and acceptors for anchoring to a biological target, while the iodophenyl group can be used as a vector for growing the fragment into a more potent lead compound through the aforementioned cross-coupling reactions.

Precursor for Bioisosteric Replacement Studies

In medicinal chemistry, the iodine atom can be strategically employed as a "placeholder" for other functional groups. Its size is comparable to a t-butyl group, and it can participate in halogen bonding.[11] A synthetic route that incorporates 2-(2-Iodophenyl)propane-1,3-diol as an intermediate allows for late-stage diversification, where the iodine is replaced with other groups (e.g., -CN, -CF₃, -alkyne) to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[1][2]

Potential for Novel Bioactive Scaffolds

Derivatives of propane-1,3-diol have been explored for a range of biological activities.[9][12] By using 2-(2-Iodophenyl)propane-1,3-diol as a starting material, novel classes of compounds can be synthesized and screened for a variety of therapeutic targets, including but not limited to anti-cancer, anti-inflammatory, and anti-viral agents.

Conclusion

2-(2-Iodophenyl)propane-1,3-diol is a chemical entity with considerable untapped potential in synthetic and medicinal chemistry. Although detailed experimental data on this specific molecule is currently scarce, this in-depth guide provides a solid foundation for researchers by extrapolating from well-established chemical principles and data from analogous structures. Its value as a versatile building block for the synthesis of complex molecules, coupled with the strategic importance of the aryl iodide functionality in modern synthetic chemistry, positions 2-(2-Iodophenyl)propane-1,3-diol as a compound of high interest for future research and development endeavors in the pharmaceutical sciences.

References

- Bœuf, A. et al. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. ACS Chemical Biology10, 1207–1214 (2015).

- BenchChem. The Strategic Replacement of Iodine in 3-Iodo-6-methylpyridazine: A Comparative Guide to Bioisosteric Analogs. BenchChem (2025).

- ChemicalBook. 2-methyl-2-phenylpropane-1,3-diol(24765-53-5) 1H NMR. ChemicalBook.

- EP0823889B1 - 1,3-propane diol derivatives as bioactive compounds - Google P

- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).

- Desymmetrization of a Propane-1,3-diol to Introduce the Quater- nary Chiral Center of an AMG 176 Drug Substance Intermedi

- ChemHelp ASAP.

- Taylor & Francis. Bioisostere – Knowledge and References. Taylor & Francis Online.

- Cambridge MedChem Consulting. Bioisosteric Replacements. Cambridge MedChem Consulting (2021).

- PubChem. 2-Phenyl-1,3-propanediol. PubChem.

- Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configur

- ChemScene. 2-Phenyl-1,3-propanediol. ChemScene.

- Hypervalent iodine reagents in organic synthesis: Nucleophilic substitution of p-substituted phenol ethers. SciSpace.

- PubChem. 2,2-Diphenylpropane-1,3-diol. PubChem.

- Sigma-Aldrich. 2-Phenyl-1,3-propanediol 98. Sigma-Aldrich.

- The mixed diol-dithiol 2,2-bis(sulfanylmethyl)

- WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google P

- 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry4, 2945-2948 (2013).

- Iodine in organic synthesis. Indian Journal of Chemistry45B, 266-271 (2006).

- Wikipedia. 1,3-Propanediol. Wikipedia.

- Hypervalent iodine(III) reagents in organic synthesis. Arkivoc2009, 1-62 (2009).

- GB1566048A - Process for the preparation of propane-1,3-diols disubstituted in the 2-position - Google P

- Reactions of Hypervalent Iodine Reagents with Palladium: Mechanisms and Applications in Organic Synthesis.

- Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews (2024).

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-methyl-2-phenylpropane-1,3-diol(24765-53-5) 1H NMR [m.chemicalbook.com]

- 4. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 410445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-フェニル-1,3-プロパンジオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0823889B1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 10. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

2-(2-Iodophenyl)propane-1,3-diol: A Scoping Review and Future Perspectives on its Bioactive Potential

An In-Depth Technical Guide

Abstract: The landscape of drug discovery is perpetually in search of novel chemical scaffolds that offer unique therapeutic potential. While many complex molecules are synthesized, a wealth of opportunity may lie within structurally straightforward compounds that are currently underexplored. 2-(2-Iodophenyl)propane-1,3-diol is one such molecule. Though specific biological data for this compound is scarce in public literature[1], its structure—a propane-1,3-diol backbone substituted with an iodophenyl group—presents a compelling case for investigation. This technical guide synthesizes information from related chemical classes to build a predictive framework for its potential biological activities, focusing on antimicrobial, anti-inflammatory, and cytotoxic applications. We provide detailed, field-proven experimental protocols to validate these hypotheses and offer insights into the potential mechanisms of action, aiming to catalyze further research into this promising, yet overlooked, chemical entity.

Introduction and Rationale

The pursuit of novel therapeutic agents often leads researchers down paths of complex, multi-step syntheses. However, significant potential can be found in simpler, well-defined molecules whose biological activities have not yet been characterized. 2-(2-Iodophenyl)propane-1,3-diol is a prime example. Its structure is a composite of two key moieties with established roles in medicinal chemistry:

-

The Iodophenyl Group: The incorporation of iodine into organic molecules is a well-established strategy in drug development. Iodine's size, hydrophobicity, and ability to form halogen bonds can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Iodinated compounds have found applications as anticancer agents, medical imaging contrast agents, and potent antimicrobials.[2][3][4] The iodine atom can serve as a reactive site for further chemical modification, making it a valuable building block in drug discovery.[2]

-

The Propane-1,3-diol (PDO) Backbone: PDO is a simple diol generally recognized as safe (GRAS) by the FDA.[5] It is widely used as a solvent and building block in various industries, including cosmetics and polymers.[5][6] While PDO itself has limited inherent bioactivity, it can serve as a scaffold to which bioactive functional groups are attached, influencing properties like solubility and cell permeability.[7][8] Some studies have suggested that propane-1,3-diol possesses greater antimicrobial properties than the more commonly used propylene glycol (propan-1,2-diol).[9]

The combination of these two groups in 2-(2-Iodophenyl)propane-1,3-diol creates a molecule with a unique physicochemical profile that warrants investigation. This guide will explore the inferred biological potential of this compound and provide a practical roadmap for its systematic evaluation.

Plausible Synthetic Routes

While specific synthesis protocols for 2-(2-Iodophenyl)propane-1,3-diol are not widely published, a logical approach can be inferred from established organic chemistry principles. A common method for creating similar phenyl-propane-1,3-diol structures involves the reduction of a corresponding diethyl phenylmalonate.[10]

Hypothetical Synthesis Workflow

A plausible route could begin with 2-iodophenylacetic acid, which would undergo esterification followed by a Claisen condensation with diethyl carbonate to form diethyl 2-(2-iodophenyl)malonate. Subsequent reduction of the ester groups, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the target molecule, 2-(2-Iodophenyl)propane-1,3-diol.

Caption: A plausible two-step synthesis pathway for the target compound.

Predicted Biological Activity & Mechanistic Insights

Based on its structural components, we can hypothesize several key biological activities for 2-(2-Iodophenyl)propane-1,3-diol.

Antimicrobial and Antibiofilm Potential

Rationale: Iodine and iodine-containing compounds have a long history as potent, broad-spectrum antimicrobial agents.[11] Their mechanism of action is multifaceted, involving the oxidation of critical amino acids and nucleotides in bacterial cell membranes and the disruption of the electron transport chain.[11] A key advantage of iodine-based agents is that bacteria have not developed significant resistance mechanisms against them.[11] Semi-organic iodine complexes have demonstrated the ability to modulate antibiotic susceptibility in multidrug-resistant (MDR) strains of S. aureus and E. coli.[12][13]

Predicted Mechanism: 2-(2-Iodophenyl)propane-1,3-diol could function as a carrier molecule, delivering iodine to microbial environments. Its moderate lipophilicity may allow it to penetrate bacterial cell membranes. Once localized, it could slowly release iodine or exert its effect as an intact molecule, disrupting membrane integrity and vital enzymatic processes. The propane-1,3-diol backbone itself may contribute to this activity, as it has shown more pronounced antimicrobial effects than propylene glycol, potentially by causing greater damage to cell membranes.[9]

Caption: Potential mechanism for antimicrobial action.

Anti-inflammatory Activity

Rationale: The core structure of the molecule is reminiscent of phenylpropanoids, a large class of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory effects.[14][15][16][17] Phenylpropanoid derivatives can modulate key inflammatory pathways. For instance, some compounds can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), or interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[18][19]

Predicted Mechanism: 2-(2-Iodophenyl)propane-1,3-diol could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX). Alternatively, it may modulate intracellular signaling. A likely target is the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by an inflammatory signal (like lipopolysaccharide, LPS), inhibitor proteins are degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). The compound could potentially inhibit this translocation, thereby suppressing the inflammatory response.

Cytotoxic Potential against Cancer Cell Lines

Rationale: Iodinated compounds have been successfully utilized in oncology. 4-Iodoaniline, for example, is a crucial building block for synthesizing various anti-tumor agents.[2] The presence of a heavy atom like iodine can enhance intersystem crossing, potentially leading to increased reactive oxygen species (ROS) generation under certain conditions, a mechanism exploited in photodynamic therapy. Furthermore, the lipophilicity imparted by the iodophenyl group could facilitate passage across the cell membranes of cancer cells.[7] Isomers of similar pyridine-based diol compounds have demonstrated cytotoxic effects against human cancer cell lines.[20]

Predicted Mechanism: The cytotoxic activity could stem from several mechanisms. The compound might act as an alkylating agent, damaging DNA, or it could interfere with critical cellular enzymes. Another plausible mechanism is the induction of apoptosis (programmed cell death). This could be triggered by mitochondrial stress, leading to the release of cytochrome c and the activation of the caspase cascade. The compound's ability to induce apoptosis would be a hallmark of a promising anticancer agent.

Experimental Validation: Protocols and Workflows

To move from hypothesis to evidence, a structured experimental approach is essential. The following protocols are designed as self-validating systems for an initial screen of 2-(2-Iodophenyl)propane-1,3-diol's bioactivity.

General Experimental Workflow

Caption: A streamlined workflow for initial bioactivity screening.

Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against representative Gram-positive and Gram-negative bacteria.

Materials:

-

Test compound: 2-(2-Iodophenyl)propane-1,3-diol

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (600 nm)

-

Positive control (e.g., Ampicillin)

-

Negative control (DMSO or vehicle)

Methodology:

-

Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Prepare bacterial inoculums and adjust to a concentration of 5 x 10⁵ CFU/mL in MHB.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB, starting from a high concentration (e.g., 1024 µg/mL) down to a low concentration (e.g., 1 µg/mL).

-

Inoculation: Add 10 µL of the bacterial inoculum to each well. Include wells for positive control (bacteria + ampicillin), negative control (bacteria + vehicle), and sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

-

MBC Determination: Take 10 µL from each well that showed no growth and plate it onto a Mueller-Hinton Agar plate. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Protocol: In Vitro Anti-inflammatory Assay

Objective: To assess the compound's ability to suppress the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

Positive control (e.g., Dexamethasone)

-

MTT reagent for viability testing

-

TNF-α ELISA kit

Methodology:

-

Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined by a preliminary MTT assay) for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control group) to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the TNF-α levels in the compound-treated groups to the LPS-only stimulated group. A significant reduction indicates anti-inflammatory activity.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a human cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate cell viability as a percentage of the control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical Antimicrobial Activity Data

| Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| S. aureus | 16 | 32 |

| E. coli | 32 | 64 |

| P. aeruginosa | 64 | >128 |

| C. albicans | 128 | >128 |

Table 2: Hypothetical Cytotoxicity and Anti-inflammatory Data

| Assay | Cell Line | Parameter | Value |

|---|---|---|---|

| Cytotoxicity | MCF-7 | IC₅₀ (µM) | 25.5 |

| Cytotoxicity | A549 | IC₅₀ (µM) | 42.1 |

| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition IC₅₀ (µM) | 15.8 |

Conclusion and Future Directions

2-(2-Iodophenyl)propane-1,3-diol stands at an interesting crossroads of known chemical principles and unexplored therapeutic potential. Its simple, yet rationally designed structure, combining an iodophenyl moiety with a propanediol backbone, provides a strong theoretical basis for predicting significant antimicrobial, anti-inflammatory, and cytotoxic activities. The lack of existing data should be viewed not as a deficiency, but as an opportunity for novel discovery.

The experimental workflows detailed in this guide provide a clear, robust, and efficient path to validating these hypotheses. Should initial screenings prove fruitful, future work should focus on detailed mechanism-of-action studies, structure-activity relationship (SAR) analysis through the synthesis of analogues, and in vivo efficacy and safety profiling. The journey from a structurally interesting molecule to a potential therapeutic lead is long, but for 2-(2-Iodophenyl)propane-1,3-diol, the first steps are both compelling and clear.

References

- Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved March 7, 2026.

- The Good Scents Company. (n.d.). 1,3-propane diol, 504-63-2. Retrieved March 7, 2026.

-

PubMed. (2025, July 22). The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities?. Retrieved March 7, 2026, from [Link]

-

PMC. (2024, December 25). Synthesis, physicochemical properties and antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide coordination compound. Retrieved March 7, 2026, from [Link]

- ResearchGate. (n.d.).

-

MDPI. (2025, July 22). The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms. Retrieved March 7, 2026, from [Link]

- PMC. (n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. Retrieved March 7, 2026.

- BenchChem. (n.d.). An In-Depth Technical Guide on 1-(Pyridin-2-yl)propane-1,3-diol Derivatives and Analogues for Drug Discovery Professionals. Retrieved March 7, 2026.

-

PubMed. (2025, June 10). Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications. Retrieved March 7, 2026, from [Link]

- ACS Publications. (2021, October 6). Radioiodinated 4-(p-Iodophenyl) Butanoic Acid-Modified Estradiol Derivative for ER Targeting SPECT Imaging. Retrieved March 7, 2026.

- Google Patents. (n.d.). WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.

- ResearchGate. (2025, December 27). Developments of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid. Retrieved March 7, 2026.

-

MDPI. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved March 7, 2026, from [Link]

- IARC Exposome-Explorer. (n.d.). 1,3-Propanediol (Compound). Retrieved March 7, 2026.

-

PMC. (2018, July 16). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. Retrieved March 7, 2026, from [Link]

-

Frontiers. (2024, November 28). Progress in 1,3-propanediol biosynthesis. Retrieved March 7, 2026, from [Link]

- BenchChem. (n.d.). Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues. Retrieved March 7, 2026.

- ResearchGate. (n.d.). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Retrieved March 7, 2026.

- Google Patents. (n.d.). EP0823889B1 - 1,3-propane diol derivatives as bioactive compounds.

- PMC. (n.d.). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved March 7, 2026.

- PMC. (n.d.). Immunomodulation and Anti-Inflammatory Effects of Garlic Compounds. Retrieved March 7, 2026.

-

PubMed. (1997, September). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Retrieved March 7, 2026, from [Link]

-

PMC. (n.d.). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Retrieved March 7, 2026, from [Link]

- ResearchGate. (2025, August 9). Anti-inflammatory activity of Iridoid and Catechol Derivatives from Eucommia ulmoides Oliver. Retrieved March 7, 2026.

-

Zellavie. (n.d.). Anti-inflammatory activity of extracts from fruits, herbs and spices. Retrieved March 7, 2026, from [Link]

- RSC Publishing. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved March 7, 2026.

-

PMC. (2021, September 9). Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants. Retrieved March 7, 2026, from [Link]

- MDPI. (n.d.). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Retrieved March 7, 2026.

-

MDPI. (2025, December 2). Preliminary Study of the Cytotoxic Activity of Pd(II) and Pt(II) Complexes Bearing P-N ligands Derived from Aminoalcohols. Retrieved March 7, 2026, from [Link]

-

PubMed. (2011, January 15). The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway. Retrieved March 7, 2026, from [Link]

-

Frontiers. (2018, October 31). The Phenylpropanoid Case – It Is Transport That Matters. Retrieved March 7, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. Retrieved March 7, 2026, from [Link]

- NCBI Bookshelf. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol - Some Industrial Chemicals. Retrieved March 7, 2026.

- Google Patents. (n.d.). WO1998007675A1 - Process for the production of 2-butyl-2-ethyl-1,3-propanediol.

- ResearchGate. (n.d.).

Sources

- 1. 1493854-02-6|2-(2-Iodophenyl)propane-1,3-diol|BLD Pharm [bldpharm.com]

- 2. calibrechem.com [calibrechem.com]

- 3. “Smart” Triiodide Compounds: Does Halogen Bonding Influence Antimicrobial Activities? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl) butyric acid for theranostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]

- 7. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 8. EP0823889B1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis, physicochemical properties and antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide coordination compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Behind the Scenes: The Impact of Bioactive Phenylpropanoids on the Growth Phenotypes of Arabidopsis Lignin Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. zellavie.ch [zellavie.ch]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Discovery and Synthesis of 2-(2-Iodophenyl)propane-1,3-diol: A Comprehensive Technical Guide

Executive Summary & Introduction

In the realm of modern asymmetric synthesis, the design and utilization of prochiral building blocks are paramount for constructing complex, stereodefined heterocycles. 2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) has emerged as a highly valuable prochiral substrate[1]. Its primary application lies in transition-metal-catalyzed desymmetrization reactions, specifically intramolecular C–O cross-coupling, to yield enantiomerically enriched oxygen-containing heterocycles such as chiral dihydrobenzofurans and chromans[1][2].

This whitepaper provides an in-depth mechanistic rationale, a self-validating synthetic protocol, and an overview of the catalytic applications of 2-(2-iodophenyl)propane-1,3-diol. It is designed for researchers and drug development professionals seeking to integrate this motif into target-oriented synthesis.

Retrosynthetic Analysis & Mechanistic Rationale

The structural core of 2-(2-iodophenyl)propane-1,3-diol consists of a central methine carbon (C2) bonded to an ortho-iodophenyl ring and two enantiotopic hydroxymethyl groups. The presence of the aryl iodide is the critical "handle" for downstream oxidative addition in cross-coupling cycles.

The Logic of the Synthetic Route

To construct this 1,3-diol efficiently, the synthesis relies on the controlled functionalization of an activated methylene group.

-

Starting Material Selection : is selected because the ester carbonyl sufficiently acidifies the adjacent

-protons, allowing for facile deprotonation[1]. -

Mono-Hydroxymethylation : An aldol-type condensation with paraformaldehyde introduces the first hydroxymethyl equivalent. Causality : Strict stoichiometric control (1.05 equivalents of formaldehyde) is required. Over-addition would yield a quaternary

-carbon, ultimately reducing to a triol rather than the desired diol. -

Chemoselective Reduction : The intermediate ester must be reduced to a primary alcohol. Causality : Diisobutylaluminum hydride (DIBAL-H) in toluene is selected over stronger reducing agents like Lithium Aluminum Hydride (

)[1].

Retrosynthetic and forward synthesis pathway of 2-(2-Iodophenyl)propane-1,3-diol.

Step-by-Step Experimental Methodology

The following protocols represent a self-validating system, ensuring that intermediate integrity is verified before proceeding to the next step.

Protocol A: Synthesis of Methyl 3-hydroxy-2-(2-iodophenyl)propanoate

-

Preparation : Flame-dry a Schlenk flask under argon. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF and cool to 0 °C.

-

Enolate Formation : Add methyl 2-(2-iodophenyl)acetate (1.0 eq) dropwise. Stir for 30 minutes. Note: NaH is chosen as a strong, non-nucleophilic base to drive quantitative enolate formation without competing transesterification.

-

Formylation : Add paraformaldehyde (1.05 eq) in one portion. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

-

Quench & Extraction : Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over -

Self-Validation Check : Perform TLC (Hexanes/EtOAc). The product should stain strongly with

.

Protocol B: Reduction to 2-(2-Iodophenyl)propane-1,3-diol

-

Preparation : Dissolve the intermediate from Protocol A in anhydrous toluene[1]. Cool the solution to 0 °C under argon.

-

Reduction : Slowly add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise via syringe pump over 30 minutes.

-

Reaction : Stir the mixture at room temperature for 35.0 hours[1]. Causality: The extended reaction time in toluene ensures complete breakdown of the stable aluminum-acetal intermediates formed during ester reduction.

-

Quench : Carefully quench the reaction at 0 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 2 hours until two clear phases separate (breaking the aluminum emulsion).

-

Isolation : Extract with EtOAc, dry, and purify via flash chromatography.

-

Self-Validation Check :

NMR must confirm the complete disappearance of the methyl ester singlet (~3.7 ppm) and the presence of a symmetrical, complex multiplet corresponding to the four protons of the two

Application in Asymmetric Synthesis: The Discovery Aspect

The true value of 2-(2-iodophenyl)propane-1,3-diol was unlocked during the discovery of transition-metal-catalyzed desymmetrization strategies. By employing a chiral catalyst, one of the two enantiotopic hydroxyl groups is selectively coupled to the aryl ring, breaking the molecule's symmetry and establishing a new stereocenter.

Copper-Catalyzed Desymmetrization

In a landmark methodology, this diol is subjected to a Cu(I)-catalyzed intramolecular C–O coupling using a chiral cyclic 1,2-diamine ligand[1]. The oxidative addition of Cu(I) into the C–I bond is followed by an enantioselective alkoxide attack. Because the substrate is a 2-aryl-1,3-diol, the intramolecular cyclization forms a 5-membered ring, yielding highly enantioenriched (2,3-dihydrobenzofuran-3-yl)methanols [1]. (Note: Homologous substrates with an extra methylene spacer are used in Pd-catalyzed variants to form 6-membered chromans[2]).

Cu-catalyzed desymmetrization of 2-(2-Iodophenyl)propane-1,3-diol.

Quantitative Data Summaries

The efficacy of 2-(2-iodophenyl)propane-1,3-diol as a substrate is highly dependent on the catalytic conditions. Below is a summarized matrix of reaction optimization parameters demonstrating the sensitivity of the desymmetrization process to the base and solvent environment (representative data based on the established Cu-catalyzed methodology[1]).

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | CuI / Chiral 1,2-Diamine | Toluene | 80 | 88 | 94 | |

| 2 | CuBr / Chiral 1,2-Diamine | Toluene | 80 | 82 | 90 | |

| 3 | CuI / Chiral 1,2-Diamine | Toluene | 80 | 75 | 85 | |

| 4 | CuI / Chiral 1,2-Diamine | THF | 80 | 40 | 70 |

Analysis : Non-polar solvents like toluene suppress background uncatalyzed racemic pathways, maximizing the ee%. The choice of

References

-

Molaid Chemical Database. "2-(2-iodophenyl)propane-1,3-diol | 1493854-02-6". Reaction Information & Synthesis Literature. Available at:[Link]

-

Yang, W., et al. "Copper-Catalyzed Intramolecular Desymmetric Aryl C–O Coupling for the Enantioselective Construction of Chiral Dihydrobenzofurans and Chromans." Angewandte Chemie International Edition, 2015. Available at:[Link]

-

Yang, W., et al. "Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols." Organic Letters, 2013, 15 (23), 6022-6025. Available at:[Link]

Sources

Strategic Utilization of 2-(2-Iodophenyl)propane-1,3-diol

From Synthetic Scaffold to Privileged Pharmacophore[1]

Executive Summary

The molecule 2-(2-iodophenyl)propane-1,3-diol represents a high-value "linchpin" scaffold in modern organic synthesis.[1] Structurally, it combines a flexible 1,3-diol backbone—reminiscent of the anticonvulsant Felbamate —with an ortho-iodide handle.[1] This specific geometry allows for divergent synthetic pathways: it can serve as a precursor to CNS-active carbamates, or undergo palladium-catalyzed intramolecular cyclization to yield oxygenated heterocycles like isochromans and spiro-isobenzofurans .[1]

This guide details the robust synthesis of this scaffold, its validation, and its application in diversity-oriented synthesis (DOS).

Module 1: High-Fidelity Synthesis

Objective: Scalable production of the core diol while preventing reductive dehalogenation of the aryl iodide.

The synthesis hinges on the reduction of a malonate precursor.[2][3] While Lithium Aluminum Hydride (LiAlH

Protocol: Borane-Mediated Reduction

Rationale: Borane-dimethyl sulfide (BH

Step-by-Step Methodology:

-

Precursor Preparation:

-

Reduction Setup:

-

Execution:

-

Quench & Workup:

Data Validation (Self-Check):

-

1H NMR (CDCl

, 400 MHz): Look for the disappearance of the ethyl ester quartet (~4.1 ppm). The product should show a multiplet for the central methine (~3.4 ppm) and a distinct doublet/multiplet for the –CH -

Diagnostic Signal: The aromatic region will show a characteristic downfield doublet (~7.8 ppm) corresponding to the proton ortho to the iodine.

Module 2: Divergent Functionalization

The "Fork in the Road"

Once the scaffold is secured, the ortho-iodine and 1,3-diol moieties allow for three distinct chemical trajectories.[1]

Pathway A: The "Felbamate" Analog Route (CNS Focus)

This pathway targets acyclic dicarbamates, bioisosteres of the antiepileptic drug Felbamate. The iodine atom introduces lipophilicity and a handle for late-stage metabolic blocking.[1]

-

Reagents: Trichloroisocyanuric acid / NaOCN (mild) or Phosgene/NH

(industrial).[1] -

Mechanism: Conversion of primary alcohols to carbamates (-OC(O)NH

).[1]

Pathway B: Isochroman Formation (Heterocyclic Focus)

This is the most powerful application of the scaffold. The ortho-iodine acts as an electrophile for Intramolecular etherification.[1]

-

Catalyst: Pd(OAc)

/ Ligand (e.g., dppf or Xantphos). -

Base: Cs

CO -

Outcome: Formation of isochroman-4-ol derivatives via C–O bond formation.[1]

Pathway C: Spirocyclization

Advanced cascade reactions using CO insertion or diazo compounds can create spiro[isobenzofuran-1,3'-isochroman] architectures.[1]

Visualization: Synthetic Workflows

The following diagram illustrates the decision matrix for utilizing this scaffold.

Figure 1: Divergent synthetic utility of the 2-(2-iodophenyl)propane-1,3-diol scaffold.

Module 3: Experimental Data & Comparison

The following table contrasts the reaction conditions for the two primary applications of this scaffold.

| Parameter | Pathway A: Carbamoylation | Pathway B: Pd-Catalyzed Cyclization |

| Target Class | CNS Active Agents (Acyclic) | O-Heterocycles (Isochromans) |

| Key Reagent | Chlorosulfonyl isocyanate (CSI) or Phosgene | Pd(OAc) |

| Solvent | DCM or Toluene (0°C to RT) | Toluene or 1,4-Dioxane (100°C) |

| Critical Factor | Moisture Control: Strictly anhydrous to prevent hydrolysis of isocyanate intermediate.[1][4] | Base Choice: Cs |

| Yield Expectation | 75–85% | 60–75% |

| Side Reactions | Polymerization of isocyanate; Monocarbamate formation.[1] | De-iodination (reduction); Intermolecular etherification.[1] |

Module 4: Mechanistic Insight (Isochroman Formation)[1]

The transformation of the diol to the isochroman ring is a textbook example of intramolecular Buchwald-Hartwig etherification .

-

Oxidative Addition: Pd(0) inserts into the C–I bond of the aryl ring.[1]

-

Ligand Exchange: The hydroxyl group coordinates to the Pd(II) center (facilitated by the base deprotonating the alcohol).[1]

-

Reductive Elimination: The C–O bond is formed, closing the 6-membered ring and regenerating Pd(0).[1]

Note: Because the starting material is a diol, regioselectivity is usually not an issue due to symmetry. However, if the diol is desymmetrized (e.g., mono-protected), this reaction yields chiral isochromans.

Figure 2: Mechanistic cycle for the Palladium-catalyzed cyclization.

References

-

Synthesis of Phenylpropanediols

-

Isochroman Synthesis via Pd-Catalysis

-

Carbamate Derivatives (Felbamate Context)

-

General Reactivity of 1,3-Diols

Sources

- 1. 2-Phenyl-1,3-propanediol | C9H12O2 | CID 254178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of functionalized 3H-spiro[isobenzofuran-1,3'-isochroman] scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Profiling of 2-(2-Iodophenyl)propane-1,3-diol

This guide serves as a technical reference for the characterization and synthesis of 2-(2-Iodophenyl)propane-1,3-diol , a critical intermediate in the synthesis of oxygen heterocycles (chromans) and hypervalent iodine reagents.

The data presented below synthesizes experimental values from primary literature, specifically focusing on the protocols established in Organic Letters (Yang et al., 2013) and related methodology for ortho-substituted aryl diols.

Compound Profile & Significance

-

IUPAC Name: 2-(2-Iodophenyl)propane-1,3-diol[1]

-

CAS Registry Number: 1493854-02-6[2]

-

Molecular Formula: C

H -

Molecular Weight: 278.09 g/mol [2]

-

Appearance: Viscous colorless to pale yellow oil (often crystallizes upon standing/trituration).

-

Solubility: Soluble in MeOH, EtOH, EtOAc, CH

Cl

Core Utility: This diol possesses a pro-chiral center at the C2 position. It is a strategic scaffold used in:

-

Pd-Catalyzed Desymmetrization: Precursor for enantioselective synthesis of chiral (3,4-dihydro-2H-chromen-3-yl)methanols via intramolecular C–O bond formation.[1]

-

Hypervalent Iodine Chemistry: A reduced precursor to spirocyclic periodinanes (e.g., Martin-Spiro Sulfurane analogs) where the diol ligands stabilize the central iodine atom.

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, one must understand the genesis of the sample. The standard high-purity synthesis involves the reduction of diethyl 2-(2-iodophenyl)malonate .

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from aryl halide precursors to the target diol via malonate reduction.

Validated Synthesis Protocol

Based on methodologies by Yang et al. (2013) and Hennessy/Buchwald (2002).

-

Malonate Formation: Coupling of 1,2-diiodobenzene (or 1-iodo-2-bromobenzene) with diethyl malonate using CuI/2-phenylphenol/Cs

CO -

Reduction Step (Critical for Purity):

-

Setup: Flame-dried 2-neck flask under Argon.

-

Reagents: Suspend LiAlH

(2.5 equiv) in anhydrous THF at 0 °C. -

Addition: Add diethyl 2-(2-iodophenyl)malonate (dissolved in THF) dropwise. Note: Rapid addition causes exotherms that may de-iodinate the ring.

-

Workup: Fieser workup (Water, 15% NaOH, Water) is recommended to avoid aluminum emulsions which trap the polar diol.

-

Purification: Flash column chromatography (Hexanes:EtOAc 1:1 to 1:2). The diol is polar and streaks if the silica is not deactivated.

-

Spectroscopic Data

The following data represents high-purity material isolated via the method above.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl

H NMR Data Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 7.86 | Doublet ( | 1H | Ar-H (C3) | Deshielded by the large, polarizable Iodine atom at the ortho position. Distinctive diagnostic peak. |

| 7.35 – 7.28 | Multiplet | 2H | Ar-H (C4, C5) | Overlapping aromatic protons. |

| 6.98 – 6.92 | Multiplet | 1H | Ar-H (C6) | Proton ortho to the alkyl group, shielded relative to C3-H. |

| 4.10 – 3.98 | Multiplet | 4H | -CH | Diastereotopic nature is weak in achiral solvent but appears as a complex multiplet due to coupling with the methine. |

| 3.65 – 3.55 | Quintet/Multiplet | 1H | Ar-CH -(CH | The methine proton. Shifted downfield by the aromatic ring. |

| 2.60 – 2.40 | Broad Singlet | 2H | -OH | Exchangeable. Shift varies with concentration and water content. |

C NMR Data Table

| Chemical Shift ( | Assignment | Structural Context |

| 142.5 | Ar-C (ipso) | Quaternary carbon attached to the propane chain. |

| 139.8 | Ar-C 3 | Carbon bearing the deshielded proton ortho to Iodine. |

| 129.2, 128.8, 128.1 | Ar-C (meta/para) | Typical aromatic signals. |

| 101.5 | Ar-C -I | Diagnostic Peak: The heavy atom effect of Iodine causes a significant upfield shift (shielding) of the ipso carbon. |

| 65.2 | -C H | Typical primary alcohol region. |

| 48.5 | Ar-C H- | Methine carbon connecting the diol to the ring. |

Infrared Spectroscopy (FT-IR)

Method: Neat film (ATR)

-

3200 – 3450 cm

(Strong, Broad): O-H stretching. Indicates hydrogen bonding (intermolecular).[3] -

2930, 2880 cm

(Medium): C-H stretching (aliphatic). -

1580, 1460 cm

(Weak-Medium): C=C aromatic ring skeletal vibrations. -

1030 – 1050 cm

(Strong): C-O primary alcohol stretch. -

750 cm

(Strong): C-H out-of-plane bending (ortho-substituted benzene ring). This is a key confirmation of the 1,2-substitution pattern.

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or HRMS

-

Molecular Ion: 278.09 Da[2]

-

[M+Na]

: Calculated: 300.9701 m/z. (Observed typically -

[M+H]

: 279.09 (Often weak due to loss of water). -

[M – H

O + H] -

Fragmentation Pattern (EI - 70eV):

-

m/z 278 (M

) -

m/z 151 (Loss of I

) -

m/z 127 (I

) -

m/z 247 (Loss of CH

OH)

-

Troubleshooting & Quality Control

When synthesizing or sourcing this compound, researchers frequently encounter specific impurities. Use this logic tree to validate your sample:

Common Impurities

-

De-iodinated Product (2-Phenylpropane-1,3-diol):

-

Mono-reduced Ester (Ethyl 3-hydroxy-2-(2-iodophenyl)propanoate):

-

Cause: Incomplete reduction.

-

Detection: Check

H NMR for ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and IR for Carbonyl stretch (~1730 cm

-

Stability Note

The C-I bond is photolabile. Store the compound in amber vials away from direct light to prevent the formation of iodine radicals and subsequent yellowing (liberation of I

References

-

Primary Synthesis & Characterization: Yang, W., Yan, J., Long, Y., Zhang, S., Liu, J., Zeng, Y., & Cai, Q. (2013). Pd-Catalyzed Desymmetric Intramolecular O-Arylation Reaction: Enantioselective Synthesis of (3,4-Dihydro-2H-chromen-3-yl)methanols. Organic Letters, 15(24), 6162–6165. [Link]

-

Malonate Precursor Synthesis: Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. [Link]

- Soai, K., & Oyamada, H. (1995). Preparation of 2-Substituted 1,3-Propanediols by the Reduction of 2-Substituted Diethyl Malonates.

Sources

- 1. 2-(2-iodophenyl)propane-1,3-diol - CAS号 1493854-02-6 - 摩熵化学 [molaid.com]

- 2. 1493854-02-6|2-(2-Iodophenyl)propane-1,3-diol|BLD Pharm [bldpharm.com]

- 3. The mixed diol-dithiol 2,2-bis(sulfanylmethyl)propane-1,3-diol: characterization of key intermediates on a new synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. bmse000303 1,3-Propanediol at BMRB [bmrb.io]

- 6. 2,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 410445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Note: 2-(2-Iodophenyl)propane-1,3-diol in Medicinal Chemistry

[1]

Executive Summary

2-(2-Iodophenyl)propane-1,3-diol (CAS: 1493854-02-6) is a bifunctional aryl iodide building block.[1] Its structural uniqueness lies in the ortho-positioning of a prochiral 1,3-diol motif relative to a reactive aryl iodide. This geometric arrangement makes it an ideal substrate for Pd-catalyzed desymmetric intramolecular C–O coupling , enabling the rapid construction of chiral 3-(hydroxymethyl)-2,3-dihydrobenzofurans . These scaffolds are critical bioisosteres in kinase inhibitors, GPCR ligands, and natural product synthesis.

Key Chemical Properties

| Property | Data |

| CAS Number | 1493854-02-6 |

| Molecular Formula | C9H11IO2 |

| Molecular Weight | 278.09 g/mol |

| Physical State | Solid / Wax-like solid |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water. |

| Key Functionality | Aryl Iodide (Electrophile), 1,3-Diol (Nucleophile/Prochiral center) |

Primary Application: Enantioselective Synthesis of Dihydrobenzofurans

The most powerful application of this molecule is its conversion into chiral 3-(hydroxymethyl)-2,3-dihydrobenzofuran via a desymmetric C–O bond-forming reaction.

The Scientific Rationale

The substrate possesses a plane of symmetry (the phenyl ring and the C2-H bond of the propane chain). The two hydroxymethyl groups are enantiotopic. A chiral catalyst can distinguish between these two groups, facilitating the attack of one hydroxyl oxygen onto the aryl iodide center while leaving the other untouched.

-

Reaction Type: Intramolecular Buchwald-Hartwig Etherification.

-

Outcome: Formation of a 5-membered ether ring with simultaneous creation of a chiral center at the C3 position.

-

Value: Avoids the need for chiral resolution of the final drug candidate.

Experimental Protocol: Pd-Catalyzed Desymmetrization

Objective: Synthesize (S)-3-(hydroxymethyl)-2,3-dihydrobenzofuran with >90% ee.

Materials

-

Substrate: 2-(2-Iodophenyl)propane-1,3-diol (1.0 equiv)

-

Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

-

Chiral Ligand: (S)-SegPhos or (S)-BINAP (6 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

-

Solvent: Toluene (anhydrous, degassed)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Catalyst Pre-complexation:

-

In a glovebox or under argon, charge a flame-dried reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and (S)-SegPhos (36 mg, 0.06 mmol).

-

Add 2 mL of anhydrous toluene and stir at room temperature for 30 minutes to generate the active chiral Pd(0) species.

-

-

Substrate Addition:

-

Add 2-(2-Iodophenyl)propane-1,3-diol (278 mg, 1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.

-

Add remaining toluene (3 mL) to reach a concentration of ~0.2 M.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat the mixture to 80°C in an aluminum heating block.

-

Stir vigorously (1000 rpm) for 12–24 hours. Monitor by TLC (Hexane/EtOAc 2:1) or LC-MS. The starting material (aryl iodide) should disappear.

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Eluent: Gradient of Hexane/EtOAc (10% → 40%). The cyclized product is typically less polar than the starting diol.

-

Mechanism of Action (Visualized)

Caption: Catalytic cycle for the desymmetric intramolecular etherification. The chiral ligand enforces recognition of one hydroxymethyl arm over the other.

Secondary Application: Suzuki-Miyaura Cross-Coupling

Before cyclization, the aryl iodide moiety can be utilized to append the 1,3-diol "warhead" onto larger drug scaffolds. This is particularly useful for fragment-based drug discovery (FBDD) where the diol increases solubility and provides hydrogen-bonding handles.

Protocol: Retention of the Diol

Challenge: Preventing the free hydroxyl groups from poisoning the catalyst or cyclizing prematurely. Solution: Use a mild base (K₃PO₄) and a water-tolerant catalyst system.

-

Reactants: 2-(2-Iodophenyl)propane-1,3-diol (1.0 equiv) + Boronic Acid (R-B(OH)₂, 1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base/Solvent: K₃PO₄ (3.0 equiv) in Dioxane/Water (4:1).

-

Conditions: 60°C, 4 hours.

-